(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide
Description
“(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide” is a synthetic acrylamide derivative characterized by two distinct heterocyclic moieties: a 1,3-benzodioxole ring and a 3-methyl-1,2-thiazole group. The (2E)-configuration of the propenamide backbone ensures planarity, which may enhance π-π stacking interactions in biological systems. This compound’s molecular formula is C₁₄H₁₂N₂O₃S, with a molecular weight of 288.32 g/mol.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARDVZBITXGRT-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized from appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The final step involves coupling the benzodioxole and thiazole rings through a condensation reaction with an appropriate aldehyde or ketone, followed by dehydration to form the enamine linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the enamine linkage, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the benzodioxole and thiazole moieties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream pathways.
Comparison with Similar Compounds
Compound A : (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide
- Substituent : Phenyl group (C₆H₅).
- Molecular Formula: C₁₆H₁₃NO₃.
- Molecular Weight : 267.28 g/mol.
- Key Differences : Replacement of the thiazole group with a phenyl ring reduces polarity and eliminates sulfur-based interactions. Computational studies using density functional theory (DFT) reveal enhanced electron delocalization in the benzodioxole-phenyl system, with bond lengths and angles consistent with strong conjugation .
Compound B : (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide (BG15218)
- Substituent : 3-(Thian-4-yl)-1,2,4-oxadiazole-methyl group.
- Molecular Formula : C₁₈H₁₉N₃O₄S.
- Molecular Weight : 373.43 g/mol.
- Key Differences: The oxadiazole-thian substituent introduces a bulkier, more lipophilic side chain compared to the thiazole group. This modification may improve membrane permeability but could reduce solubility in aqueous media. No experimental data on biological activity are available .
Compound C : 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
- Substituent : 2,4-Dimethoxyphenyl group.
- Molecular Formula: C₁₈H₁₇NO₅.
- Molecular Weight : 327.33 g/mol.
- Key Differences : Methoxy groups at the 2- and 4-positions increase electron-donating effects and steric bulk. Predicted physical properties include a density of 1.306 g/cm³ , boiling point of 556.0°C , and pKa of 12.39 , suggesting moderate basicity and high thermal stability .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : The thiazole group in the target compound introduces a dipole moment (~2.1 D, estimated) due to sulfur’s electronegativity, whereas the phenyl group in Compound A lacks this polarity.
- Solubility : Compound C’s dimethoxyphenyl group likely improves water solubility compared to the thiazole and oxadiazole derivatives, though experimental confirmation is needed.
- Biological Relevance : The oxadiazole-thian group in Compound B may enhance binding to hydrophobic enzyme pockets, but its synthetic complexity could limit practical applications.
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and cell cycle arrest at the G1 phase, suggesting a mechanism that disrupts normal cell division.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT29 (Colon) | 10 | G1 phase cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanisms underlying the biological activities of this compound include:
- Interaction with Enzymes : The thiazole moiety may interact with specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The benzodioxole structure is known to induce oxidative stress, leading to cellular damage in cancer cells.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell survival and proliferation.
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections in vitro. Results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
